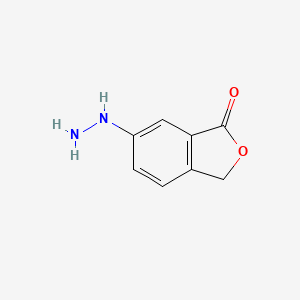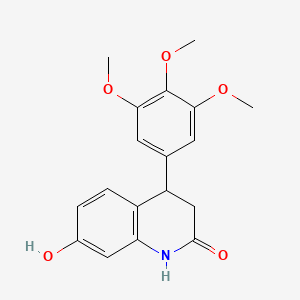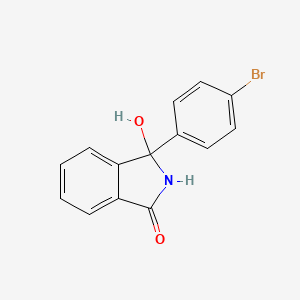![molecular formula C23H21N5O2 B11460137 6-(4-Methoxybenzyl)-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B11460137.png)
6-(4-Methoxybenzyl)-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-METHOXYPHENYL)METHYL]-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes methoxyphenyl and phenylamino groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-METHOXYPHENYL)METHYL]-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[(4-METHOXYPHENYL)METHYL]-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-[(4-METHOXYPHENYL)METHYL]-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and agrochemicals
Mechanism of Action
The mechanism of action of 6-[(4-METHOXYPHENYL)METHYL]-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds share the triazine core but differ in their substituents.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of 6-[(4-METHOXYPHENYL)METHYL]-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific combination of methoxyphenyl and phenylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C23H21N5O2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-(4-anilinoanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C23H21N5O2/c1-30-20-13-7-16(8-14-20)15-21-22(29)26-23(28-27-21)25-19-11-9-18(10-12-19)24-17-5-3-2-4-6-17/h2-14,24H,15H2,1H3,(H2,25,26,28,29) |
InChI Key |
NIPBOCZGDVKYNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide](/img/structure/B11460057.png)
![3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B11460065.png)
![7-methylsulfanyl-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11460070.png)
![2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11460072.png)

![2-Methoxyethyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11460091.png)

![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11460110.png)
![2-[(4-nitrobenzyl)sulfanyl]-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11460116.png)


![Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11460122.png)
![7-methylsulfanyl-5-(2-phenylethylsulfanyl)-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11460132.png)

